N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide
Description
N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide is a synthetic acetamide derivative featuring a benzo[1,3]dioxolyl (benzodioxole) group linked via a sulfanyl-acetamide bridge to a 4-hydroxy-6-propyl-pyrimidine moiety. The benzodioxole group is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and central nervous system (CNS) penetration due to its lipophilic and aromatic properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-3-10-7-14(20)19-16(18-10)24-8-15(21)17-11-4-5-12-13(6-11)23-9-22-12/h4-7H,2-3,8-9H2,1H3,(H,17,21)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGCTWBBXXOHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrocatechol
The benzodioxol ring is synthesized via cyclization of pyrocatechol (1,2-dihydroxybenzene) with dichloroethane or dibromomethane in a dipolar aprotic solvent (e.g., dimethylformamide) at 70–190°C.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 150°C |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
The product, 5-nitrobenzodioxol, is reduced to 5-aminobenzodioxol using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe).
Acetylation to Form N-Benzodioxol-5-yl-Acetamide
Acetic Anhydride-Mediated Acetylation
5-Aminobenzodioxol reacts with acetic anhydride in toluene under reflux to yield the acetamide derivative.
Procedure :
- Dissolve 5-aminobenzodioxol (26.0 g, 150 mmol) in dry toluene (410 mL).
- Add acetic anhydride (16.2 mL, 1.15 equiv.) and stir at 100°C for 2 hours.
- Remove solvent under reduced pressure, recrystallize from methanol, and dry under vacuum.
Characterization Data :
- Yield : 92.5%
- Purity : 98% (HPLC)
- ¹H NMR (DMSO-d₆) : δ 2.04 (s, 3H, CH₃), 7.20–7.33 (m, 2H, arom.), 7.74 (d, 1H, arom.), 10.12 (s, 1H, NH).
Synthesis of 4-Hydroxy-6-Propyl-Pyrimidin-2-Thiol
Condensation of Thiourea and Ethyl Propionylacetate
Propylthiouracil (6-propyl-2-thiouracil) is synthesized via cyclocondensation of thiourea with ethyl 3-oxohexanoate in acidic conditions.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | HCl (conc.) |
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Yield | 75–80% |
Characterization Data :
Coupling of Acetamide and Pyrimidinethiol
Nucleophilic Substitution
The acetamide intermediate is functionalized with a bromoacetyl group, which undergoes nucleophilic substitution with 4-hydroxy-6-propyl-pyrimidin-2-thiol.
Procedure :
- React N-Benzodioxol-5-yl-acetamide (10.0 g, 46.5 mmol) with bromoacetyl bromide (12.2 g, 60.5 mmol) in dichloromethane (DCM) at 0°C.
- Add triethylamine (7.1 mL, 51.1 mmol) and stir for 3 hours.
- Isolate bromoacetyl intermediate via filtration.
- Dissolve intermediate (8.5 g, 30 mmol) and 4-hydroxy-6-propyl-pyrimidin-2-thiol (5.9 g, 33 mmol) in methanol.
- Add K₂CO₃ (4.1 g, 30 mmol) and stir at 25°C for 12 hours.
Optimization Notes :
- Excess thiol (1.1 equiv.) improves yield by mitigating disulfide formation.
- Methanol as solvent enhances solubility of ionic intermediates.
Characterization Data :
- Yield : 68–72%
- Molecular Weight : 519.64 g/mol
- ¹H NMR (DMSO-d₆) : δ 0.92 (t, 3H, CH₂CH₂CH₃), 1.55–1.62 (m, 2H, CH₂CH₂CH₃), 2.04 (s, 3H, COCH₃), 3.12 (t, 2H, SCH₂), 6.90–7.75 (m, 4H, arom.), 10.12 (s, 1H, NH).
Analytical Validation
Purity Assessment
- HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30).
- LC-MS : m/z 520.2 [M+H]⁺.
Spectroscopic Confirmation
- IR (KBr) : 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
- ¹³C NMR : δ 169.5 (COCH₃), 148.2 (pyrimidine C4), 115.8–147.3 (arom. C).
Challenges and Optimization
Byproduct Formation
Solvent Selection
- Toluene vs. DMF : Toluene preferred for acetylation to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydroxyl group on the pyrimidine ring can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Ethers.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[1,3]dioxole structure. For instance, derivatives of benzo[1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide | HepG2 | 2.38 | EGFR inhibition |
| This compound | HCT116 | 1.54 | Apoptosis induction |
| This compound | MCF7 | 4.52 | Cell cycle arrest |
The compound's mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), leading to reduced proliferation and increased apoptosis in cancer cells . Additionally, it has been observed to affect mitochondrial pathways by modulating proteins such as Bax and Bcl-2, which are crucial in the regulation of apoptosis .
Antimicrobial Properties
Research has indicated that compounds similar to N-Benzo[1,3]dioxol-5-yl derivatives possess antimicrobial properties. The presence of the dioxole ring enhances their interaction with microbial membranes, potentially leading to increased permeability and cell death.
Neuroprotective Effects
There is emerging evidence suggesting that certain derivatives of benzo[1,3]dioxole may offer neuroprotective benefits. These compounds could potentially mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases.
Case Study 1: Anticancer Mechanism Exploration
A study focused on the synthesis of thiourea derivatives incorporating benzo[1,3]dioxole moieties demonstrated their potential as anticancer agents. The synthesized compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells . The study utilized molecular docking studies to predict interactions with key proteins involved in cancer progression.
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various benzo[1,3]dioxole derivatives to identify structural features that enhance anticancer activity. The presence of specific substituents on the pyrimidine ring was found to significantly influence the potency against different cancer cell lines .
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
In contrast, 4-amino-6-oxo (CAS 452945-90-3) introduces a basic amino group, which may improve aqueous solubility but could reduce metabolic stability due to oxidative susceptibility . The 4-furan-2-yl-6-trifluoromethyl variant () incorporates a trifluoromethyl group, known for enhancing metabolic resistance and electron-withdrawing effects, while the furan ring may facilitate interactions with aromatic residues in target proteins .
Benzodioxole vs. Benzyl Groups :
Biological Activity
N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure : The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 348.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₃S |
| Molecular Weight | 348.43 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related benzo[d][1,3]dioxole derivatives has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study by Wang et al. demonstrated that derivatives of benzo[d][1,3]dioxole could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Activity
Compounds containing the benzo[d][1,3]dioxole structure have also been evaluated for antimicrobial activity. The presence of the pyrimidine ring may enhance the compound's ability to interact with microbial enzymes or cellular targets.
- Research Findings : In vitro tests have shown that related compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar effects .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act on GPCRs, which are crucial for various physiological processes. Activation or inhibition of these receptors can lead to downstream signaling cascades affecting cell function .
- Enzyme Inhibition : The sulfanyl group in the compound may participate in enzyme inhibition mechanisms, particularly those involved in metabolic pathways related to cancer and microbial resistance.
Research Studies and Findings
A summary of relevant studies on similar compounds provides insights into the potential biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the critical challenges in synthesizing N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide, and how can purity be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfanylation and acylation, often requiring reagents like triethylamine (base) and dimethylformamide (solvent) under controlled conditions . Purity optimization relies on techniques like thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for final purification. Intermediate isolation via column chromatography is recommended to remove byproducts .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and bond connectivity. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the acetamide C=O stretch (~1650 cm⁻¹) and hydroxy group (-OH) vibrations . High-resolution X-ray crystallography (e.g., using SHELX software) resolves stereochemical ambiguities .
Q. How do structural substituents (e.g., benzo[1,3]dioxole, propyl-pyrimidine) influence its chemical reactivity?
- Methodological Answer : The benzo[1,3]dioxole group enhances electron density via resonance, stabilizing intermediates during nucleophilic substitution. The 4-hydroxy-6-propyl-pyrimidine core facilitates hydrogen bonding and π-π stacking, influencing solubility and interaction with biological targets. Experimental verification via Hammett plots or computational electrostatic potential maps can quantify substituent effects .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity and target interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to enzymes like kinases or proteases. Pharmacophore modeling identifies essential interaction sites (e.g., hydrogen bond donors/acceptors). Density functional theory (DFT) calculations assess redox potentials for metabolic stability predictions. Validation requires in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What strategies resolve contradictions in crystallographic data versus spectroscopic findings?
- Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion in crystal lattices. Cross-validate using:
- Single-crystal XRD (SHELXL refinement) for precise bond lengths/angles .
- Solid-state NMR to detect dynamic disorder.
- Thermogravimetric analysis (TGA) to identify solvent loss during heating .
Q. How can researchers address inconsistent bioactivity data across different assay conditions?
- Methodological Answer : Standardize protocols for variables like pH, temperature, and solvent (e.g., DMSO concentration). Use orthogonal assays (e.g., fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR)) to confirm target engagement. Statistical tools (e.g., Grubbs’ test) identify outliers, while meta-analyses reconcile conflicting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
